molecular formula C9H10BrFO B1375469 1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene CAS No. 1160293-59-3

1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene

Cat. No.: B1375469
CAS No.: 1160293-59-3
M. Wt: 233.08 g/mol
InChI Key: ZJEQAIGYSJXYHI-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and an isopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-fluoro-3-(1-methylethoxy)-benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The reduction of the bromine atom to a hydrogen atom can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution: Formation of 2-fluoro-3-(1-methylethoxy)-phenol, 2-fluoro-3-(1-methylethoxy)-aniline, or 2-fluoro-3-(1-methylethoxy)-thiophenol.

    Oxidation: Formation of 2-fluoro-3-(1-methylethoxy)-phenol or corresponding quinones.

    Reduction: Formation of 2-fluoro-3-(1-methylethoxy)-benzene.

Scientific Research Applications

1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene depends on its specific application and the target molecules it interacts with

    Molecular Targets: Interaction with specific enzymes, receptors, or other biomolecules, leading to modulation of their activity.

    Pathways Involved: Involvement in various biochemical pathways, such as signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluorobenzene: Similar structure but lacks the isopropoxy group.

    1-Bromo-3-fluoro-2-methylbenzene: Similar structure with a methyl group instead of an isopropoxy group.

    4-Bromo-1-fluoro-2-nitrobenzene: Contains a nitro group instead of an isopropoxy group.

Uniqueness

1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-2-fluoro-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEQAIGYSJXYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 3-bromo-2-fluoro-phenol (2 g, 10 mmol) and cesium carbonate (10 g, 40 mmol) in acetonitrile (20 mL) was added 2-bromopropane (4 mL, 50 mmol). The reaction mixture was stirred at 80° C. for 4 h. The mixture was filtered through a plug of Celite and eluted with ethyl acetate. The resulting solution was evaporated. The residue was purified by flash chromatography on silica gel and eluting with hexanes:EtOAc (1:1) to afford the title product (1.7 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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